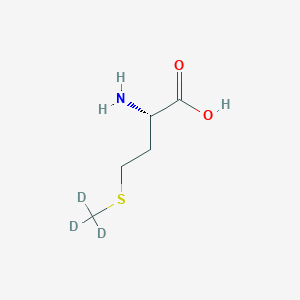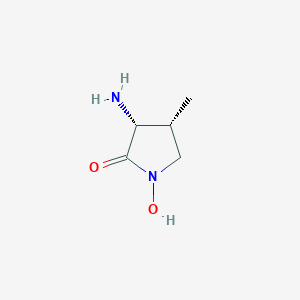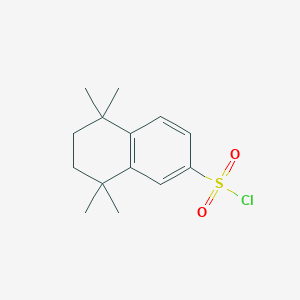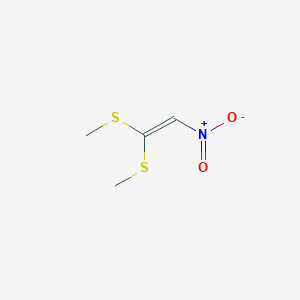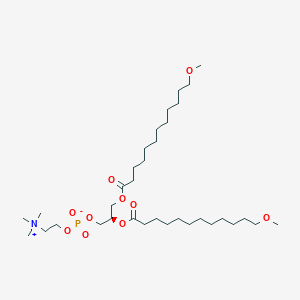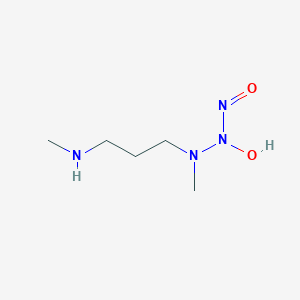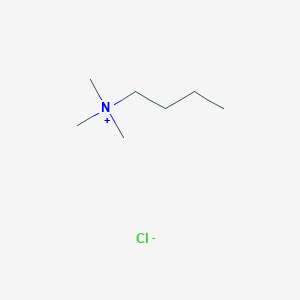
Butyltrimethylammonium chloride
Overview
Description
Butyltrimethylammonium Chloride is an antistatic agent used in surface applications on polymers . It is also used as a co-pyrolisant in acetylcholine and choline pyrolysis gas chromatography .
Molecular Structure Analysis
The molecular formula of Butyltrimethylammonium Chloride is C7H18ClN . The molecular weight is 151.68 g/mol . The IUPAC name is butyl (trimethyl)azanium;chloride . The InChI is 1S/C7H18N.ClH/c1-5-6-7-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 . The Canonical SMILES is CCCCN+©C.[Cl-] .Physical And Chemical Properties Analysis
Butyltrimethylammonium Chloride has a molecular weight of 151.68 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 3 . The Exact Mass is 151.1127773 g/mol . The Monoisotopic Mass is also 151.1127773 g/mol . The Topological Polar Surface Area is 0 Ų . The Heavy Atom Count is 9 . The Formal Charge is 0 . The Complexity is 51.9 .Scientific Research Applications
Ionic Liquids
Butyltrimethylammonium chloride is used in the creation of ionic liquids . One of the most promising applications of ionic liquids (ILs) with 1-butyl-3-methylimidazolium (bmim) cation is based on their unique ability to dissolve and fractionate lignocellulosic biomass . This allows for the development of green biorefining technologies .
Thermal Stability Research
This compound is also used in research related to thermal stability . A study used a combination of various analytical techniques for the comprehensive characterization of bmim acetate, chloride, and methyl sulfate degradation products formed at 150 °C during 6- and 24-h thermal treatment .
Surfactant
Butyltrimethylammonium chloride is a cationic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
Biochemistry and Medical Research
This compound has been used in a variety of applications, from biochemistry to medical research . However, the specific details of these applications are not mentioned in the source.
Bacterial Cellulose Biofilms
The addition of Butyltrimethylammonium chloride to bacterial cellulose (BC) was evaluated in a study . The compound was added to the culture medium together with a cell suspension of the bacterium .
Biomass Dissolution
Ionic liquids with Butyltrimethylammonium chloride have a unique ability to dissolve and fractionate lignocellulosic biomass . This property is being used to develop green biorefining technologies .
Mechanism of Action
Target of Action
As a cationic surfactant, it is known to interact with various biological structures, including proteins and lipids in cells .
Mode of Action
Butyltrimethylammonium chloride interacts with its targets, leading to several changes. It has been employed to study the interactions between proteins and lipids in cells and the effects of drugs on cell membranes . It has demonstrated its ability to enhance membrane permeability, resulting in an augmented cellular uptake of drugs and various molecules .
Biochemical Pathways
It has been observed to influence cell signaling pathways and gene expression . Moreover, it exhibits inhibitory properties against certain enzymes, including proteases and phosphatases .
Pharmacokinetics
Its solubility in methanol and water suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of Butyltrimethylammonium chloride’s action are primarily related to its ability to enhance membrane permeability and influence cell signaling pathways and gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Butyltrimethylammonium chloride. It is stable under normal temperatures but can produce toxic gases when exposed to high temperatures, fire sources, or oxidizers . It should be stored in a dry, well-ventilated place, away from fire sources and combustible materials .
Safety and Hazards
For safety, it’s recommended to wear personal protective equipment/face protection . Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from moisture .
Future Directions
properties
IUPAC Name |
butyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.ClH/c1-5-6-7-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVGUJSDVKTDIX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7685-30-5 (Parent) | |
| Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014251720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50884736 | |
| Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyltrimethylammonium chloride | |
CAS RN |
14251-72-0 | |
| Record name | Butyltrimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14251-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014251720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Butyltrimethylammonium chloride interact with perovskite materials, and what are the downstream effects on solar cell performance?
A: BTACl interacts with perovskite films through a weak interaction with the surface, unlike other compounds like 2-hydroxyethyl trimethylammonium chloride (HETACl) which exhibit strong interactions. [] This weak interaction allows BTACl to effectively passivate surface defects without significantly altering the perovskite surface morphology. Additionally, BTACl contributes to healing grain boundaries within the perovskite film, leading to more uniform crystallization. [] These effects collectively enhance the performance of perovskite solar cells by improving charge carrier transport and reducing recombination losses. Consequently, BTACl treatment results in higher device efficiency, improved stability, and reduced hysteresis in perovskite solar cells. []
Q2: What are the advantages of using Butyltrimethylammonium chloride for perovskite solar cell fabrication compared to other similar compounds?
A: The research highlights that BTACl offers several advantages over compounds like HETACl for perovskite solar cell fabrication. While both compounds can passivate surface defects, BTACl's weak interaction with the perovskite surface proves to be more beneficial. [] HETACl's strong interaction with methylammonium iodide (MAI) on the perovskite surface can lead to a rough surface morphology, potentially hindering device performance. [] In contrast, BTACl's weak interaction allows for effective passivation while maintaining a smooth and uniform perovskite film. This results in improved device performance, stability, and reproducibility, making BTACl a more suitable candidate for perovskite solar cell applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






